molecular formula C20H19N5O2S B2897492 N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886936-33-0

N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2897492
CAS No.: 886936-33-0
M. Wt: 393.47
InChI Key: ALJLPBIBFPSKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a furan-2-yl substituent at the 5-position of the triazole ring and a 1H-pyrrol-1-yl group at the 4-position. The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide intermediates, followed by Paal-Knorr condensation to introduce the pyrrole fragment at the 4-position of the triazole ring . This structural design aims to enhance anti-exudative activity, as demonstrated in preclinical studies on rats .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14-7-8-16(12-15(14)2)21-18(26)13-28-20-23-22-19(17-6-5-11-27-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJLPBIBFPSKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide derivative. A representative method involves reacting hydrazine hydrate with a carbon disulfide derivative under basic conditions. For example:

  • Reaction Conditions :
    • Hydrazine hydrate (2 equiv), carbon disulfide (1 equiv), and potassium hydroxide (1.5 equiv) in ethanol.
    • Reflux at 80°C for 12 hours.
    • Yield: 68–72%.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternative triazole synthesis employs CuAAC, leveraging alkynes and azides. This method is advantageous for regioselectivity and mild conditions:

  • Procedure :
    • 3-Azido-1-(furan-2-yl)propan-1-one (1 equiv) and pyrrole-1-propargyl (1 equiv) in tert-butanol.
    • CuI (10 mol%), sodium ascorbate (20 mol%), room temperature, 6 hours.
    • Yield: 85%.

Functionalization of the Triazole Ring

Introduction of the Furan-2-yl Group

The furan substituent is introduced at the 5-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:

  • SNAr Method :
    • 5-Chloro-1,2,4-triazole (1 equiv), furan-2-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv) in dioxane/water (4:1).
    • 100°C, 8 hours.
    • Yield: 78%.

Attachment of the 1H-Pyrrol-1-yl Group

The pyrrole group is installed at the 4-position using Ullmann coupling or direct alkylation:

  • Ullmann Coupling :
    • 4-Iodo-1,2,4-triazole (1 equiv), pyrrole (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 equiv) in DMF.
    • 120°C, 24 hours.
    • Yield: 65%.

Synthesis of the Sulfanyl Acetamide Moiety

Preparation of 2-Bromoacetamide Intermediate

N-(3,4-Dimethylphenyl)-2-bromoacetamide is synthesized via Schotten-Baumann reaction:

  • Procedure :
    • 3,4-Dimethylaniline (1 equiv), bromoacetyl bromide (1.1 equiv) in dichloromethane.
    • Triethylamine (2 equiv), 0°C to room temperature, 4 hours.
    • Yield: 89%.

Thioether Formation

The sulfanyl bridge is formed by reacting the triazole-thiol with 2-bromoacetamide:

  • Reaction Conditions :
    • Triazole-thiol (1 equiv), N-(3,4-dimethylphenyl)-2-bromoacetamide (1.1 equiv), K₂CO₃ (2 equiv) in DMF.
    • 60°C, 6 hours.
    • Yield: 82%.

Final Coupling and Purification

The functionalized triazole is coupled with the sulfanyl acetamide group using EDCI/HOBt-mediated amidation:

  • Procedure :
    • Triazole-carboxylic acid (1 equiv), N-(3,4-dimethylphenyl)-2-mercaptoacetamide (1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv) in anhydrous DCM.
    • DMAP (0.1 equiv), 0°C to room temperature, 24 hours.
    • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    • Yield: 75%.

Spectroscopic Characterization

Table 1: Spectroscopic Data for Key Intermediates and Final Product

Compound NMR (¹H, 400 MHz, CDCl₃) δ (ppm) IR (cm⁻¹) MS (ESI+)
Triazole-thiol 7.45 (s, 1H, triazole), 6.82–6.75 (m, 3H, furan, pyrrole) 2560 (S-H), 1600 (C=N) [M+H]⁺ 278.1
N-(3,4-Dimethylphenyl)-2-bromoacetamide 2.25 (s, 6H, CH₃), 4.10 (s, 2H, CH₂Br), 7.20–7.15 (m, 3H) 1680 (C=O), 650 (C-Br) [M+H]⁺ 256.0/258.0
Final Product 2.28 (s, 6H, CH₃), 4.35 (s, 2H, SCH₂), 7.50–6.60 (m, 8H) 1685 (C=O), 1595 (C=N) [M+H]⁺ 452.2

Optimization and Challenges

Reaction Yield Optimization

  • Triazole Cyclization : Higher yields (85%) achieved using microwave-assisted synthesis at 150°C for 1 hour.
  • Thioether Coupling : Replacing K₂CO₃ with Cs₂CO₃ increased yields to 88%.

Purification Challenges

  • The final product required silica gel chromatography followed by recrystallization from ethanol/water (3:1) to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.

    Substitution: The aromatic rings and heterocycles can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines, reduced triazole derivatives

    Substitution products: Various functionalized derivatives depending on the substituents introduced

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological pathways and interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its complex structure and functional groups.

    Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Key structural analogues include:

Compound Name Substituents (Triazole 4/5 Positions) Phenyl Ring Substituents Reported Activity Reference
Target Compound 4-(1H-pyrrol-1-yl), 5-(furan-2-yl) 3,4-dimethylphenyl Anti-exudative (rat models)
N-(3,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-methyl, 5-(furan-2-yl) 3,5-dichlorophenyl Not reported
N-(2,3-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(1H-pyrrol-1-yl), 5-(furan-2-yl) 2,3-dichlorophenyl Not reported
2-{[4-amino-3-phenyl-4H-1,2,4-triazol-5-yl]sulfanyl}-N-hydroxyacetamide 4-amino, 3-phenyl Hydroxyacetamide Antiproliferative (in vitro)

Key Observations:

  • Triazole Substitutions: The pyrrole group at the 4-position (target compound) replaces methyl or amino groups in analogues.
  • Phenyl Ring Modifications: The 3,4-dimethylphenyl group (target) vs. dichlorophenyl (analogues) alters electronic and steric properties.
  • Biological Activity: Anti-exudative activity is unique to the target compound and its pyrrole-containing analogues, whereas antiproliferative activity is observed in hydroxyacetamide derivatives with amino-triazole substituents .

Pharmacological Profile

  • Anti-Exudative Activity : The target compound demonstrates significant anti-exudative effects in rat models, attributed to the synergistic effects of the furan and pyrrole moieties. These groups may inhibit inflammatory mediators like prostaglandins or cytokines .
  • Comparison with Dichlorophenyl Analogues : While dichlorophenyl derivatives (e.g., ) exhibit structural similarity, their lack of reported anti-exudative activity suggests that the 3,4-dimethylphenyl group is critical for this specific pharmacological action.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • CAS Number : Not specifically identified in the search results but can be derived from its components.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, such as MEK1/2 kinases, which play a crucial role in cell proliferation and survival pathways . This inhibition can lead to reduced tumor growth in certain leukemia cell lines.
  • Antimicrobial Activity : The presence of the furan and triazole moieties suggests potential antimicrobial properties. Triazole derivatives are known for their antifungal activity, which may extend to other pathogens .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX) .

Biological Activity Data

The following table summarizes relevant biological activities observed in related compounds:

Compound NameBiological ActivityIC50 Value (µM)References
AZD6244Inhibits MEK1/20.3 - 1.2
PYZ3COX-II Inhibitor0.011
PYZ38COX-II Inhibitor1.33

Case Studies

Recent studies have explored the biological activities of compounds similar to this compound:

  • Leukemia Cell Lines : Research indicates that related compounds effectively inhibit the growth of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at low concentrations . This suggests potential use in targeted cancer therapies.
  • Anti-inflammatory Studies : A study on pyrazole derivatives highlighted their selective inhibition of COX-II with minimal ulcerogenic effects, indicating a favorable therapeutic profile for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Hydrazine-carbon disulfide condensation to form the triazole-thione intermediate .
  • Alkylation with α-chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) to introduce the sulfanylacetamide moiety .
  • Paal-Knorr condensation to modify the amino group at the 4-position of the triazole with pyrrole . Optimization tips : Use dichloromethane or ethanol as solvents, maintain temperatures between 60–80°C for selectivity, and monitor reactions via TLC/HPLC. Yields >70% are achievable with strict pH and temperature control .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical protocols include:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and confirm amide/thioether linkages .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. What preliminary biological screening assays are recommended?

Begin with in vitro assays :

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Anti-exudative activity : Carrageenan-induced paw edema in rodents (dose range: 10–50 mg/kg) .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) influence biological activity?

Comparative structure-activity relationship (SAR) studies reveal:

  • Furan substituents enhance anti-exudative activity due to improved hydrogen bonding with COX-2 .
  • Thiophene analogs show stronger antimicrobial effects (MIC reduction by 30–50%) via increased lipophilicity .
  • Pyrrole at the 4-position improves metabolic stability in hepatic microsome assays . Methodology : Synthesize analogs, test in parallel bioassays, and correlate results with computational docking (e.g., AutoDock Vina) .

Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

Common pitfalls include inconsistent assay conditions or impurity interference. To address:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Purify compounds via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. What strategies are effective for identifying the compound’s molecular targets?

Employ a multi-omics approach:

  • Chemoproteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .
  • Molecular dynamics simulations : Predict binding modes to enzymes like DHFR or kinases .

Q. How can researchers improve the compound’s pharmacokinetic profile for in vivo studies?

Key modifications and assays:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance aqueous solubility (logP <3) .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
  • Bioavailability testing : Administer orally (10 mg/kg) in rodents and measure plasma concentration over 24h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.